(2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide
Description
The compound “(2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide” (hereafter referred to as the target compound) is a structurally complex molecule featuring a pyrimidine core substituted with a dimethylamino group at position 4 and a methyl group at position 5. A furan-2-yl moiety is attached via a conjugated enamide linkage, which is further connected to the pyrimidine ring through a methylene bridge.
The pyrimidine ring contributes to hydrogen bonding and π-stacking interactions, while the dimethylamino group enhances solubility and basicity. The furan ring may influence electronic properties and participate in hydrophobic interactions. Structural determination of such compounds often relies on crystallographic tools like SHELX and OLEX2, which are widely used for small-molecule refinement and analysis .
Properties
IUPAC Name |
(E)-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-11-9-14(19(2)3)18-13(17-11)10-16-15(20)7-6-12-5-4-8-21-12/h4-9H,10H2,1-3H3,(H,16,20)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXPNXNYVGHMPJ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C=CC2=CC=CO2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)CNC(=O)/C=C/C2=CC=CO2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.
Formation of the Enamide Group: The enamide group is formed through a Knoevenagel condensation reaction between a furan-2-carbaldehyde and an appropriate amide derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The enamide group can be reduced to form an amine derivative.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and amines.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
(2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
(a) Trifluoromethyl vs. Dimethylamino Groups
The screening compound S471-0673 () shares the enamide-furan-pyrimidine scaffold but substitutes the 4-dimethylamino and 6-methyl groups on the pyrimidine with 2-methyl and 6-trifluoromethyl groups. The trifluoromethyl group is a strong electron-withdrawing substituent, which may enhance metabolic stability and lipophilicity compared to the electron-donating dimethylamino group in the target compound.
(b) Chloro-Fluorophenylmethoxy vs. Furan-2-yl
The compound (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide () replaces the furan-2-yl group with a chloro-fluorophenylmethoxy-substituted phenyl ring. The chloro-fluorophenyl group introduces steric bulk and halogen-mediated hydrophobic interactions, which may enhance target binding in lipid-rich environments. In contrast, the furan ring in the target compound offers a smaller, electron-rich heterocycle that could facilitate π-π interactions with aromatic residues in proteins .
Enamide Linkage and Substituent Flexibility
The target compound’s enamide linkage is directly connected to a methylene bridge, whereas S471-0673 () incorporates a piperidine ring. The piperidine moiety introduces conformational rigidity and increased steric hindrance, which may limit rotational freedom but enhance selectivity for specific biological targets.
Molecular Weight and Physicochemical Properties
The target compound has the lowest molar mass (315.38 g/mol), suggesting favorable pharmacokinetic properties such as enhanced bioavailability. The trifluoromethyl and piperidine groups in S471-0673 increase its molecular weight (409.41 g/mol), which may affect membrane permeability .
Research Findings and Inferred Bioactivity
- Electronic Effects: The dimethylamino group in the target compound likely increases solubility in aqueous environments, whereas the trifluoromethyl group in S471-0673 enhances lipophilicity and metabolic resistance .
- Binding Interactions: The furan ring’s electron-rich nature may facilitate interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine), while the chloro-fluorophenyl group in ’s compound could engage in halogen bonding .
- Conformational Flexibility : The methylene bridge in the target compound may allow for adaptive binding in enzymatic pockets, whereas the piperidine in S471-0673 could restrict conformational freedom, improving specificity .
Biological Activity
(2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research and antimicrobial properties. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Weight: Approximately 361.4 g/mol .
Research indicates that compounds similar to this compound may interact with biological targets such as DNA, inhibiting DNA-dependent enzymes. This interaction is crucial for its antitumor activity, as it can lead to the suppression of cell proliferation in various cancer cell lines .
Antitumor Activity
Several studies have demonstrated the antitumor potential of compounds with similar structures. For instance, derivatives with furan and pyrimidine moieties have shown significant activity against cancer cell lines in both two-dimensional (2D) and three-dimensional (3D) assays. The results indicate that these compounds exhibit higher efficacy in 2D assays compared to 3D models, suggesting a need for further investigation into their mechanisms in more complex environments .
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| HCC827 | 6.26 ± 0.33 | 2D |
| NCI-H358 | 6.48 ± 0.11 | 2D |
| HCC827 | 20.46 ± 8.63 | 3D |
| NCI-H358 | 16.00 ± 9.38 | 3D |
Antimicrobial Activity
In addition to its antitumor properties, this compound has been noted for its antimicrobial activity against various pathogens. Compounds with similar furan and pyrimidine structures have been shown to possess broad-spectrum antimicrobial properties, making them potential candidates for further development as therapeutic agents .
Case Studies
- Study on Antitumor Efficacy : A recent study synthesized several furan derivatives and evaluated their effects on tumor growth in vitro. The results indicated that these compounds could inhibit the growth of specific cancer cell lines effectively while displaying lower toxicity towards normal cells .
- Antimicrobial Testing : Another research effort focused on the antibacterial properties of furan-based compounds, revealing that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, indicating their potential role in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
